![molecular formula C19H21BrN2O2S B2827529 3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1107548-04-8](/img/structure/B2827529.png)
3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Overview
Description
3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide: is a complex organic compound featuring a unique imidazo-thiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo-Thiazine Core: This step involves the cyclization of appropriate precursors, such as a thioamide and an imidazole derivative, under acidic or basic conditions.
Functional Group Modifications: Introduction of the hydroxy, methoxyphenyl, and phenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
Quaternization: The final step involves the quaternization of the nitrogen atom in the imidazo-thiazine ring with a bromide source, such as methyl bromide, to form the bromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The imidazo-thiazine ring can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazo-thiazine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: The compound’s structure suggests potential antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, useful in treating diseases.
Industry
Pharmaceuticals: Used in the synthesis of complex drug molecules.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The imidazo-thiazine ring system can bind to enzyme active sites, inhibiting their activity. The aromatic rings can participate in π-π stacking interactions with DNA or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-1-(4-hydroxyphenyl)-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- 3-hydroxy-1-(4-methylphenyl)-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Uniqueness
The presence of the methoxy group in 3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide enhances its lipophilicity and potentially its ability to cross cell membranes, making it more effective in biological applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N2O2S.BrH/c1-23-17-10-8-16(9-11-17)20-14-19(22,15-6-3-2-4-7-15)21-12-5-13-24-18(20)21;/h2-4,6-11,22H,5,12-14H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDZOMQSXMFAJT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=CC=C4)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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